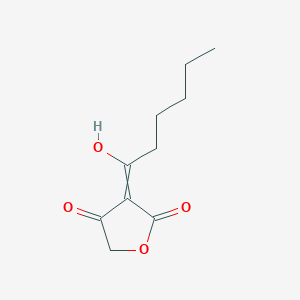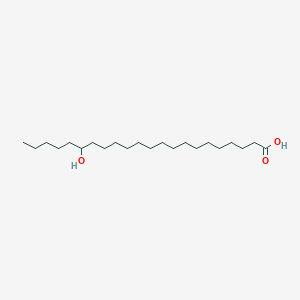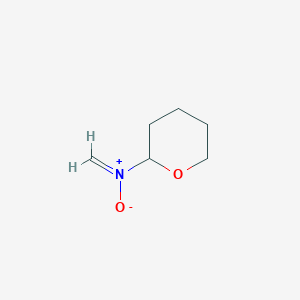
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is an organic compound characterized by a cyclohexene ring with a ketone group at the 6th position and a propanoic acid moiety attached to the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid typically involves the reaction of cyclohexanone with an appropriate propanoic acid derivative under controlled conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final product . The reaction conditions often require a solvent such as acetone and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of strong cyanide reagents like sodium cyanide or potassium cyanide can also be employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism by which 3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a role in the biosynthesis of essential amino acids in plants . This inhibition can lead to the disruption of metabolic pathways and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-methyl-5-oxocyclohex-3-en-1-yl)propanoic acid: Similar structure with a methyl group at the 4th position.
Ethyl 3-(6-oxo-1-cyclohexen-1-yl)propanoate: An ester derivative with similar functional groups.
Uniqueness
3-(6-Oxocyclohex-1-EN-1-YL)propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
98954-51-9 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(6-oxocyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C9H12O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h3H,1-2,4-6H2,(H,11,12) |
InChI-Schlüssel |
HTIGGDUSWKLPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(=O)C1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


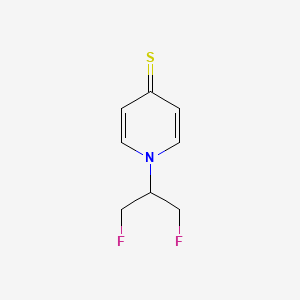
![Silane, (1,1-dimethylethyl)[(1-ethenylhexyl)oxy]dimethyl-](/img/structure/B14333441.png)
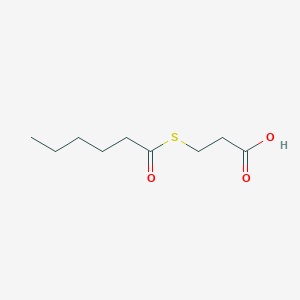

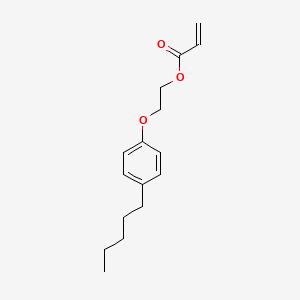
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)
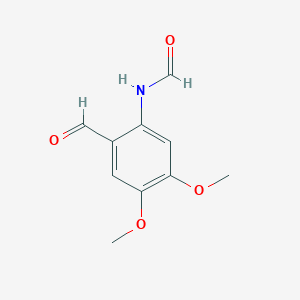

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)
